molecular formula C6H14ClN B1218058 Piperidine, 1-methyl-, hydrochloride CAS No. 17874-59-8

Piperidine, 1-methyl-, hydrochloride

Cat. No.: B1218058
CAS No.: 17874-59-8
M. Wt: 135.63 g/mol
InChI Key: QDUXDCXILAPLAG-UHFFFAOYSA-N
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Description

Piperidine, 1-methyl-, hydrochloride is an organic compound that belongs to the class of piperidines. It is a heterocyclic amine with a six-membered ring containing five methylene bridges and one amine bridge. This compound is commonly used in organic synthesis and pharmaceutical applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Piperidine, 1-methyl-, hydrochloride can be synthesized through various methods. One common method involves the hydrogenation of pyridine using a molybdenum disulfide catalyst. The reaction is as follows: [ \text{C}_5\text{H}_5\text{N} + 3\text{H}_2 \rightarrow \text{C}5\text{H}{10}\text{NH} ] Another method involves the reduction of pyridine via a modified Birch reduction using sodium in ethanol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes. The use of cobalt, ruthenium, and nickel-based nanocatalysts has been reported to enhance the efficiency of these reactions .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-methyl-, hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form piperidinones.

    Reduction: It can be reduced to form different substituted piperidines.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenated compounds and alkyl halides are often used in substitution reactions.

Major Products Formed

    Oxidation: Piperidinones

    Reduction: Substituted piperidines

    Substitution: Various piperidine derivatives

Scientific Research Applications

Piperidine, 1-methyl-, hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of piperidine, 1-methyl-, hydrochloride involves its interaction with various molecular targets and pathways. It acts as a nucleophile in many reactions, facilitating the formation of new chemical bonds. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but with a different electronic structure.

    Pyrrolidine: A five-membered ring with one nitrogen atom, structurally similar but with different chemical properties.

    Piperazine: A six-membered ring with two nitrogen atoms, used in different pharmaceutical applications.

Uniqueness

Piperidine, 1-methyl-, hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

17874-59-8

Molecular Formula

C6H14ClN

Molecular Weight

135.63 g/mol

IUPAC Name

hydron;1-methylpiperidine;chloride

InChI

InChI=1S/C6H13N.ClH/c1-7-5-3-2-4-6-7;/h2-6H2,1H3;1H

InChI Key

QDUXDCXILAPLAG-UHFFFAOYSA-N

SMILES

CN1CCCCC1.Cl

Canonical SMILES

[H+].CN1CCCCC1.[Cl-]

17874-59-8

Related CAS

626-67-5 (Parent)

Synonyms

1-methylpiperidine
N-methylpiperidine
N-methylpiperidine hydrochloride

Origin of Product

United States

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